4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O3/c1-19(2,26-16-7-5-15(20)6-8-16)17(24)21-13-14-9-11-23(12-10-14)18(25)22(3)4/h5-8,14H,9-13H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLNCLJPGHVPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCN(CC1)C(=O)N(C)C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally similar to mcpa (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide. MCPA selectively controls broad-leaf weeds in pasture and cereal crops.
Mode of Action
The mode of action of MCPA is as an auxin, which are growth hormones that naturally exist in plants. Auxins play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle and are essential for plant body development.
Biochemical Pathways
Mcpa, due to its auxin activity, likely affects the auxin signaling pathway, which regulates various aspects of plant growth and development.
Result of Action
Mcpa, due to its auxin activity, can cause changes in cell division, cell elongation, and differentiation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide. For instance, MCPA has been shown to have impacts on non-target aquatic plants, indicating that its effects can vary depending on the environmental context.
Biological Activity
The compound 4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of drug development. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₄ClN₃O₂
- SMILES Notation : CN(C)C(=O)C1CCN(CC1)C(=O)C(C)C(Cl)OC
Research indicates that this compound may function primarily as an inhibitor of specific kinases , which are pivotal in various cellular signaling pathways. The inhibition of kinases can lead to the modulation of cell proliferation and survival, making this compound a candidate for therapeutic applications in oncology and other diseases.
1. Inhibition of Anaplastic Lymphoma Kinase (ALK)
A notable study identified related piperidine carboxamides as potent inhibitors of ALK, with an IC₅₀ value of 0.174 μM. The structure-activity relationship (SAR) studies emphasized the importance of specific substituents on the piperidine ring for enhancing potency and selectivity against ALK compared to other kinases like IGF1R .
2. Effect on Cholesterol Metabolism
Compounds structurally similar to this compound have been investigated for their role as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial in cholesterol metabolism. The modulation of PCSK9 activity can significantly impact lipid levels and cardiovascular health .
3. Anticancer Properties
The compound has shown promise in preclinical models for its anticancer activities, particularly through the inhibition of pathways involved in tumor growth and metastasis. Its ability to disrupt cancer cell signaling makes it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine Carboxamide Derivatives
A939572 (4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide)
- Structural Similarities: Shares the piperidine-carboxamide core but differs in the substituents. The 2-chlorophenoxy group replaces the 4-chlorophenoxy moiety, and a phenylmethylcarbamoyl group is present at position 3 .
- Key Differences: The 2-chlorophenoxy regioisomer may alter binding affinity due to steric and electronic effects. Molecular weight (387.86 g/mol) and solubility are likely comparable, but the phenylmethylcarbamoyl group could enhance lipophilicity.
N,N-Diethylpiperidine-4-carboxamide Derivatives
- Substituents like trifluoromethylpyridinyl further modulate target selectivity .
Chlorophenoxy-Containing Compounds
Difenoconazole (1-((2-(4-(4-Chlorophenoxy)phenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole)
- Functional Context: A triazole fungicide with a chlorophenoxy-dioxolane structure. While structurally distinct from the target compound, the 4-chlorophenoxy group is critical for antifungal activity via cytochrome P450 inhibition .
- Comparison : The target compound lacks the triazole ring, suggesting divergent biological targets.
2-(4-Chlorophenoxy)-N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetamide
- Structural Overlap: Shares the 4-chlorophenoxy-acetamide motif but replaces the piperidine with a thiazole ring. This substitution likely shifts activity toward thiazole-associated targets (e.g., kinase inhibition) .
Therapeutic Analogs
ATF4 Inhibitors (Patent: EP 3649478)
- Mechanistic Insight: Derivatives of 2-(4-chlorophenoxy)-acetamide linked to azetidine rings act as ATF4 inhibitors for cancer therapy. The target compound’s piperidine core may enhance blood-brain barrier penetration compared to azetidine .
N-(4-Fluorophenyl)-N-[1-(2-Phenylethyl)-4-piperidyl]propanamide Hydrochloride
- Pharmacological Profile: A μ-opioid agonist with a piperidine-propanamide backbone. Fluorophenyl and phenylethyl groups enhance receptor binding, whereas the target compound’s chlorophenoxy group may favor different targets (e.g., ion channels) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Chlorophenoxy Position: The 4-chlorophenoxy group in the target compound may enhance oxidative stability compared to 2-chlorophenoxy analogs .
- Piperidine vs. Azetidine : Piperidine’s larger ring size may improve metabolic stability over azetidine derivatives in therapeutic applications .
- Thiazole vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
